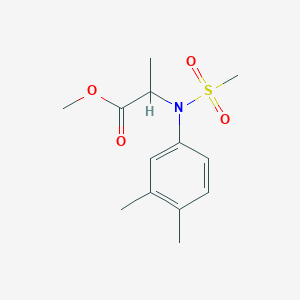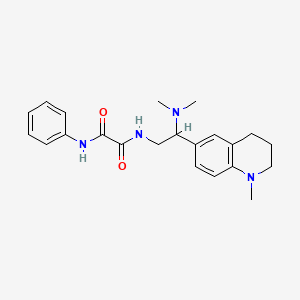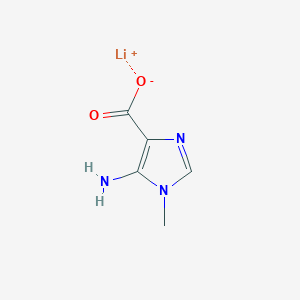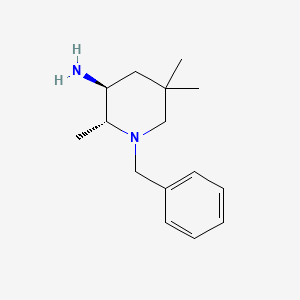![molecular formula C8H12BrN3 B2923434 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine CAS No. 2167080-92-2](/img/structure/B2923434.png)
1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Synthesis and Development
This compound is a valuable intermediate in medicinal chemistry for the synthesis of various pharmaceutical agents. Its structure, featuring a 4-bromo-1H-pyrazol moiety, is particularly useful in creating new drugs with potential antibacterial, antiviral, and anti-inflammatory properties . The bromine atom serves as a good leaving group in chemical reactions, allowing for further functionalization of the molecule.
Agriculture: Pesticide and Fungicide Production
In the agricultural sector, derivatives of this compound could be explored for their potential use as pesticides or fungicides. The pyrazole ring is a common feature in many agrochemicals, and the presence of the bromine atom could enhance the activity against various plant pathogens .
Material Science: Polymer and Resin Synthesis
The brominated pyrazole structure of the compound can be incorporated into polymers and resins to impart specific properties such as flame retardancy or increased mechanical strength. This application is particularly relevant in the development of advanced materials for construction and manufacturing .
Environmental Science: Pollutant Degradation
Research into the environmental applications of this compound includes its potential use in the degradation of pollutants. Its reactive nature could make it suitable for use in advanced oxidation processes, helping to break down hazardous substances in water and soil .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, given its structural similarity to various biological molecules. It could serve as a starting point for the design of enzyme inhibitors that regulate biochemical pathways .
Pharmacology: Therapeutic Agent Research
The compound’s potential pharmacological applications are vast, with research exploring its use as a core structure for developing therapeutic agents. Its ability to bind to various biological targets could lead to new treatments for diseases .
Mecanismo De Acción
Target of Action
It’s known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . Additionally, compounds with similar structures have been reported to target Discoidin Domain Receptors (DDRs), which are potential targets in anti-fibrosis treatment .
Mode of Action
Bromine atoms in similar compounds have been suggested to occupy the hydrophobic cavity of the p-loop pocket, leading to strong inhibition of certain targets .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Pharmacokinetics
For instance, the compound is reported to be a solid at room temperature , which might influence its absorption and distribution.
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to the loss of lattice solvent from methanol solvates of similar compounds, yielding solvent-free powders . Therefore, the storage and handling conditions of this compound can significantly impact its stability and efficacy.
Propiedades
IUPAC Name |
1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJCLIJRNHNGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/no-structure.png)
![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)


![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)
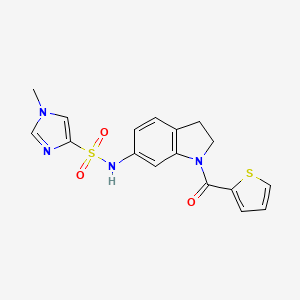
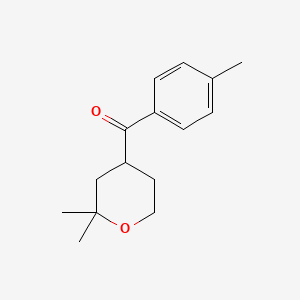
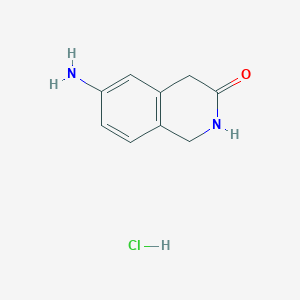
![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

